N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide
Description
N-Carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide is a sulfonamide derivative characterized by a fluorophenyl carbamothioyl substituent. Sulfonamides are pivotal in medicinal chemistry due to their antimicrobial, anticancer, and enzyme-inhibitory properties. Below, we systematically compare this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological relevance.
Properties
Molecular Formula |
C14H14FN5O2S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[4-(diaminomethylideneamino)sulfonylphenyl]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H14FN5O2S2/c15-9-1-3-10(4-2-9)18-14(23)19-11-5-7-12(8-6-11)24(21,22)20-13(16)17/h1-8H,(H4,16,17,20)(H2,18,19,23) |
InChI Key |
CUCLXMXIBGJMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a benzenesulfonamide backbone with a 4-fluorophenyl carbamothioyl group. Key analogs differ in substituents on the aromatic rings or heterocyclic appendages:
Key Observations :
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound introduces moderate electron withdrawal, comparable to cyano ( ) or chloro ( ) substituents.
- Hydrogen Bonding : The carbamimidoyl (-NH-C(=NH)-NH2) and sulfonamide (-SO2NH-) groups facilitate hydrogen bonding, a common feature across analogs .
Key Observations :
- Solvent Systems: Polar aprotic solvents (e.g., DMF, ethanol) are common for condensation reactions .
- Catalysts : Piperidine or acetic acid is often used to facilitate cyclization ( ).
- Yield Optimization : Yields range from 54–85%, influenced by steric hindrance (e.g., bulky substituents lower yields in ).
Physicochemical Properties
Melting points, spectroscopic data, and computational analyses highlight structural distinctions:
Table 1: Melting Points and Spectroscopic Data
Key Observations :
- Melting Points : Fluorinated analogs (e.g., ) exhibit higher melting points (>290°C) due to enhanced intermolecular interactions.
- IR Spectroscopy: The target compound’s thiourea (-N-C(=S)-N-) group may show ~1250 cm⁻¹ (C=S stretch), absent in non-thiourea analogs .
- NMR : Fluorine’s electron-withdrawing effect may deshield adjacent protons, shifting aromatic signals upfield compared to methoxy-substituted analogs ( ).
Key Observations :
- Antimicrobial Potential: Pyridine/pyrazole-containing analogs ( ) show promise, suggesting the target compound may share similar modes of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
